Cas no 103497-68-3 (2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-)

2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- structure
103497-68-3 structure
Product Name:2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
CAS No:103497-68-3
MF:C23H35NO2
MW:357.529506921768
CID:200223
PubChem ID:6918127
Update Time:2025-04-19

2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- Chemical and Physical Properties

Names and Identifiers

    • 2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
    • 2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4
    • 9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one
    • (5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione
    • 4a,6a-dimethyl-7-(3-methylbutanoyl)-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one
    • L-654066
    • MK-0963
    • MK-963
    • mk0963
    • Q27293805
    • SCHEMBL8156652
    • 103497-68-3
    • L 654066
    • CHEMBL575781
    • (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one
    • 4-Aza-21-norchol-1-ene-3,20-dione, 23-methyl-, (5alpha)-
    • AKOS040749871
    • L-654,066
    • 2H-INDENO(5,4-F)QUINOLIN-2-ONE, 1,4A,4B,5,6,6A,7,8,9,9A,9B,10,11,11A-TETRADECAHYDRO-4A,6A-DIMETHYL-7-(3-METHYL-1-OXOBUTYL)-, (4AR,4BS,6AS,7S,9AS,9BS,11AR)-
    • XEC7U2O6SC
    • MK 0963
    • UNII-XEC7U2O6SC
    • Inchi: 1S/C23H35NO2/c1-14(2)13-19(25)18-7-6-16-15-5-8-20-23(4,12-10-21(26)24-20)17(15)9-11-22(16,18)3/h10,12,14-18,20H,5-9,11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,20+,22-,23+/m0/s1
    • InChI Key: RDPJISLOFXUIDK-RLAPWRJVSA-N
    • SMILES: O=C(CC(C)C)[C@H]1CC[C@H]2[C@@H]3CC[C@@H]4[C@@](C=CC(N4)=O)(C)[C@H]3CC[C@@]21C

Computed Properties

  • Exact Mass: 357.26695
  • Monoisotopic Mass: 357.266779
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 7
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Density: 1.048
  • Boiling Point: 513.3°C at 760 mmHg
  • Flash Point: 152.7°C
  • Refractive Index: 1.517
  • PSA: 46.17
  • LogP: 4.79090

2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- Related Literature

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.